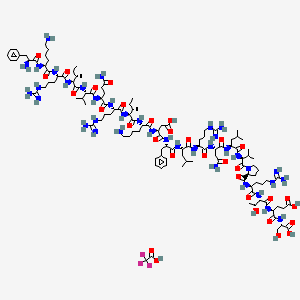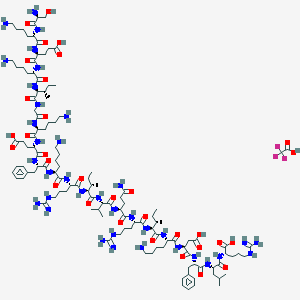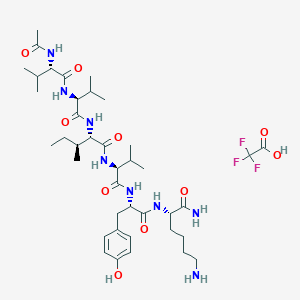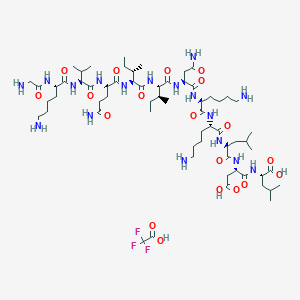
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is a cyclic pentapeptide that contains the αVβ3 integrin-binding sequence arginine-glycine-aspartate (RGD) . It has been used in the synthesis of unimolecular micelles and ligand-decorated nanogels for cancer cell-targeted drug delivery .
Synthesis Analysis
Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . A study has shown the reactivity of the Trifluoroacetic acid hydroxylamine system in the one-step salt-free synthesis of amides from ketones .Molecular Structure Analysis
The molecular structure of trifluoroacetic acid, a component of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Trifluoroacetic acid, a component of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate, has been reported to undergo various chemical reactions . For instance, it has been used in the direct photodecarboxylation of trifluoroacetates .Physical And Chemical Properties Analysis
Trifluoroacetic acid, a component of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate, is a strong organic acid with high volatility and limited industrial uses . It is highly water-soluble and is reported to be present in water bodies at low concentrations .Aplicaciones Científicas De Investigación
Complexation and Drug Delivery Enhancement
Cyclodextrins (CDs) and their derivatives are well-documented for their ability to form inclusion complexes with various molecules, significantly enhancing the solubility, stability, and bioavailability of drug molecules. This attribute is crucial for pharmaceutical applications, particularly in improving the delivery and efficacy of drugs with poor water solubility. The hydrophobic cavity of CDs can encapsulate drug molecules, facilitating a more effective drug delivery system. Recent studies highlight CDs' role in creating advanced drug delivery systems such as liposomes, microspheres, microcapsules, and nanoparticles. These systems leverage CDs' inclusion complexation capability to achieve controlled drug release, enhanced solubility, and improved bioavailability (Challa, Ahuja, Ali, & Khar, 2005; Rasheed, Ashok, & Sravanthi, 2008).
Environmental and Analytical Applications
Besides pharmaceuticals, CDs find applications in environmental science, particularly in the removal of pollutants from water. Their inclusion complexation ability is employed in designing adsorbents for wastewater treatment, offering an efficient method for extracting and removing various contaminants. This property is also advantageous in chromatographic separations, where CDs are used to enhance the resolution and selectivity of analytical methods. The versatility of CDs in forming inclusion complexes extends to the stabilization of sensitive compounds against degradation, highlighting their role in protecting the environment and improving analytical methodologies (Crini & Morcellet, 2002; Lange, Scheurer, & Brauch, 2012).
Therapeutic and Biomedical Research
CDs also play a critical role in therapeutic applications beyond their function as drug carriers. Their ability to form stable complexes has been explored in the design of novel therapeutic agents, including peptides and proteins. This includes enhancing the medicinal properties of these biomolecules, protecting them from premature degradation, and improving their interaction with biological targets. Research into CDs as part of drug design strategies is ongoing, with studies exploring their potential in addressing diseases through novel drug formulations and delivery mechanisms (Craik, Swedberg, Mylne, & Cemazar, 2012).
Mecanismo De Acción
Target of Action
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate, also known as Cyclo(RGDyK) trifluoroacetate, is a potent and selective inhibitor of the αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity and selectivity . This binding inhibits the function of the integrin, preventing it from mediating cell adhesion to the ECM. This disruption can lead to changes in cell behavior, including reduced cell migration and proliferation .
Biochemical Pathways
Given the role of αvβ3 integrin in angiogenesis and tumor metastasis, it is likely that the compound affects these processes by disrupting the normal function of the integrin .
Pharmacokinetics
It is known that the compound is highly soluble in water and dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of αVβ3 integrin by Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate can lead to a variety of cellular effects. For example, it may reduce cell migration and proliferation, which are key processes in angiogenesis and tumor metastasis . Therefore, the compound could potentially be used as a therapeutic agent for diseases involving abnormal angiogenesis or tumor growth.
Direcciones Futuras
The toxicity of trifluoroacetic acid is low, but further studies of a much wider range of animal and plant types are required . Future estimates of trifluoroacetate surface concentrations based on HFO removal require updating and the kinetic analysis of trifluoroacetate production warrants further investigation .
Propiedades
IUPAC Name |
3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N9O9.C2HF3O2/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12;3-2(4,5)1(6)7/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTNLCKLVHUTEI-WFGXUCIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38F3N9O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














